molecular formula C12H10N2O2 B1313685 Phenyl pyridin-2-ylcarbamate CAS No. 20951-00-2

Phenyl pyridin-2-ylcarbamate

Cat. No. B1313685
CAS RN: 20951-00-2
M. Wt: 214.22 g/mol
InChI Key: IDQIVMAVPVTKGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Catalyst-Free Synthesis

    • Reaction proceeds through the intermediate formation of hetaryl isocyanates .
  • Amination and Carboxylation

    • Chiral substrates are resistant to racemization .

Molecular Structure Analysis

The molecular structure of phenyl pyridin-2-ylcarbamate consists of a pyridine ring (with a phenyl group attached) and a carbamate functional group. The trifluoromethyl substitution on the pyridine ring enhances its reactivity and influences its properties .


Chemical Reactions Analysis

  • Formation of Hetaryl Isocyanates : The synthesis proceeds through the intermediate formation of hetaryl isocyanates, which subsequently react with alcohols to yield the carbamate product .

Scientific Research Applications

Catalytic Reactions

Phenyl pyridin-2-ylcarbamate has been identified as a product in catalytic reactions involving aromatic amines and diethyl azodicarboxylate (DEAD), catalyzed by lithium perchlorate. This process demonstrates the compound's relevance in synthetic chemistry, particularly in the conversion of ester functions to amide functions and the rearrangement of ethyl N-pyridyn-2-ylcarbamoylazoformate into ethyl pyridin-2-ylcarbamate (Kinart, Kinart, Oszczȩda, & Tran, 2005).

Synthesis of Heterocyclic Compounds

A method has been developed for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives from heterocyclic amino compounds and phenyl pyridin-2-ylcarbamate under microwave irradiation. This indicates the compound's utility in facilitating efficient and rapid synthesis of heterocyclic derivatives, which are important in various fields of chemistry and pharmacology (Li & Chen, 2008).

Coordination Chemistry

Research into heterocyclic substituted thiosemicarbazides and their Cu(II) complexes highlights the use of phenyl pyridin-2-ylcarbamate in synthesizing complex coordination compounds. These studies are crucial for understanding the molecular structures and potential applications of these complexes in catalysis and material science (El‐Gammal, Abu El‐Reash, Ghazy, & Yousef, 2012).

Antimicrobial Studies

The synthesis and study of pyrimidine derivatives, including phenyl pyridin-2-ylcarbamate-based compounds, for antimicrobial activities, highlight its significance in developing new therapeutic agents. These compounds' effectiveness against various microbes suggests their potential application in medicine and pharmaceuticals (Rathod & Solanki, 2018).

Molecular Electronics

Phenyl pyridin-2-ylcarbamate derivatives have been explored for their electron-transporting properties in the development of organic light-emitting diodes (OLEDs). These studies contribute to the advancement of materials science, particularly in creating more efficient and durable electronic devices (Wang et al., 2015).

properties

IUPAC Name

phenyl N-pyridin-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(14-11-8-4-5-9-13-11)16-10-6-2-1-3-7-10/h1-9H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQIVMAVPVTKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl pyridin-2-ylcarbamate

Synthesis routes and methods I

Procedure details

To a solution of 2-aminopyridine (3.0 g) in dry THF (30 mL) was added phenyl chloroformate (1.0 g, 0.8 mL) dropwise at 0° C., followed by another batch of phenyl chloroformate (1.0 g, 0.8 mL). The reaction mixture was allowed to warm to rt. After 18 h, the mixture was diluted with EtOAc (100 mL) and washed with satd. aq. NaHCO3 (20 mL). The organic layer was dried (MgSO4) and concentrated. The residue was chromatographed to give a white solid (1.7 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
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reactant
Reaction Step One
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Quantity
30 mL
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0.8 mL
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reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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